N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Overview
Description
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that features a nicotinamide core with a hydroxyethyl and tetrahydrofuran substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the following steps:
Starting Materials: Nicotinamide, 2-hydroxyethylamine, and tetrahydrofuran-3-ol.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nicotinamide core can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to nicotinamide adenine dinucleotide (NAD+).
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of nicotinamide pathways.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced solubility or stability.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and tetrahydrofuran groups may enhance its binding affinity and specificity. The compound may modulate biochemical pathways involving nicotinamide, influencing cellular processes such as energy metabolism and DNA repair.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, widely known for its role in NAD+ biosynthesis.
N-(2-hydroxyethyl)nicotinamide: Lacks the tetrahydrofuran substituent, potentially affecting its biochemical properties.
6-((tetrahydrofuran-3-yl)oxy)nicotinamide: Lacks the hydroxyethyl group, which may influence its solubility and reactivity.
Uniqueness
N-(2-hydroxyethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the presence of both hydroxyethyl and tetrahydrofuran groups, which may confer distinct chemical and biological properties. These substituents can enhance its solubility, stability, and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c15-5-4-13-12(16)9-1-2-11(14-7-9)18-10-3-6-17-8-10/h1-2,7,10,15H,3-6,8H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTWHVILQFJYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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